molecular formula C11H11Cl3N2O B8364913 3-Trichloroacetylamino-5,6,7,8-tetrahydroquinoline

3-Trichloroacetylamino-5,6,7,8-tetrahydroquinoline

Cat. No.: B8364913
M. Wt: 293.6 g/mol
InChI Key: XXMGYOSLVZRTHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Trichloroacetylamino-5,6,7,8-tetrahydroquinoline is a useful research compound. Its molecular formula is C11H11Cl3N2O and its molecular weight is 293.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11Cl3N2O

Molecular Weight

293.6 g/mol

IUPAC Name

2,2,2-trichloro-N-(5,6,7,8-tetrahydroquinolin-3-yl)acetamide

InChI

InChI=1S/C11H11Cl3N2O/c12-11(13,14)10(17)16-8-5-7-3-1-2-4-9(7)15-6-8/h5-6H,1-4H2,(H,16,17)

InChI Key

XXMGYOSLVZRTHM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(C=N2)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 130 ml of methylene chloride are added 12.69 g of Compound 1 obtained in the above step (1) and 2.4 ml of triethylamine, and a solution of 10.5 ml of trichloroacetyl chloride in 30 ml of methylene chloride is dropwise added with ice cooling and under stirring over a period of 7 minutes. The reaction mixture is stirred at room temperature for 20 minutes, mixed with saturated saline, made weakly alkaline with aqueous ammonia and the organic layer is separated. The aqueous layer is shaken with methylene chloride. The organic layers are combined, washed with saturated saline, dried over anhydrous magnesium sulfate and concentrated to remove the solvent. The residue is chromatographed on a silica gel column, eluting with 10% methanol/methylene chloride. The product is recrystallized from ethyl acetate to give 24.21 g of the titled compound 2. Yield: 96%
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12.69 g
Type
reactant
Reaction Step Four
Quantity
130 mL
Type
solvent
Reaction Step Four
Yield
96%

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